Fmoc-Alb-OH

Description

Significance of Fmoc-Protected Amino Acid Derivatives in Modern Chemical Research

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has been a major breakthrough in the chemical synthesis of peptides. chemimpex.com Its primary significance lies in its utility in SPPS, a technique where a peptide is assembled step-by-step while anchored to an insoluble resin support. chemimpex.com This method simplifies the purification process, as reagents and by-products can be easily washed away after each coupling step. chemimpex.com

The protection of the α-amino group of an amino acid is crucial to prevent unwanted side reactions and polymerization during peptide synthesis. The Fmoc group serves this purpose effectively, being stable under the coupling conditions but readily removable under mild basic conditions, typically with a solution of piperidine (B6355638). chemimpex.compeptide.com This orthogonality is a key advantage of Fmoc chemistry, allowing for the selective deprotection of the N-terminus without affecting acid-labile side-chain protecting groups. nih.govresearchgate.net

The use of Fmoc-protected amino acids has several advantages that have contributed to their widespread adoption in both academic and industrial research:

Milder Reaction Conditions: Compared to the older tert-butyloxycarbonyl (Boc) protection strategy, which requires harsh acidic conditions (like liquid hydrogen fluoride) for final cleavage, Fmoc chemistry employs milder acidic reagents like trifluoroacetic acid (TFA). peptide.com This makes it compatible with a wider range of sensitive and modified peptides, such as those containing post-translational modifications like phosphorylation and glycosylation. researchgate.net

High Purity and Yield: The efficiency of the coupling and deprotection steps in Fmoc-SPPS generally leads to the synthesis of peptides with high purity and yield. chemimpex.com The industrial-scale production of highly pure Fmoc amino acids has also made them readily available and cost-effective. nih.gov

Automation and High-Throughput Synthesis: The milder conditions and repetitive nature of the synthesis cycle have made Fmoc chemistry highly suitable for automation and parallel synthesis, enabling the rapid production of large peptide libraries for drug discovery and other research applications. nih.gov

Contextualization of Fmoc-Alb-OH within Non-Canonical Amino Acid Chemistry

This compound, also known as Fmoc-L-α-aminobutyric acid (Fmoc-Abu-OH), is a derivative of a non-canonical amino acid. sigmaaldrich.com Non-canonical amino acids are those not found among the 20 common proteinogenic amino acids encoded by the standard genetic code. wikipedia.org The incorporation of these unique building blocks into peptide chains is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties.

The inclusion of non-canonical amino acids like L-α-aminobutyric acid can confer several advantages to a peptide:

Conformational Constraint: The ethyl side chain of the Alb residue, being one carbon longer than that of alanine (B10760859), can influence the local conformational preferences of the peptide backbone. researchgate.net This can lead to the stabilization of specific secondary structures, such as helices or turns, which can be crucial for biological activity. researchgate.netnih.gov

Increased Stability: Peptides containing non-canonical amino acids often exhibit increased resistance to enzymatic degradation by proteases, which can improve their in vivo half-life and bioavailability.

Modulation of Bioactivity: By altering the size, hydrophobicity, and conformational properties of a peptide, the incorporation of Alb can fine-tune its binding affinity and selectivity for its biological target. chemimpex.comnih.gov This is a key strategy in drug design to optimize potency and reduce off-target effects. chemimpex.com

This compound serves as a versatile building block for introducing the Alb residue into a peptide sequence using standard Fmoc-SPPS protocols. sigmaaldrich.com Its applications are found in various areas of research, including drug development, studies of protein-protein interactions, and the creation of custom peptide libraries for screening novel therapeutic candidates. chemimpex.com

Detailed Research Findings:

A notable example of the application of a derivative of this compound is in the synthesis of phosphopeptide analogues. In one study, Fmoc-Abu(PO3Me2)-OH was used to synthesize two different peptides containing the non-canonical residue 4-phosphono-2-aminobutanoyl [Abu(P)]. nih.gov The synthesis was carried out using solid-phase peptide synthesis on a Wang resin, with PyBOP as the coupling reagent and piperidine for Fmoc group removal. nih.gov This research demonstrates the utility of Fmoc-protected aminobutyric acid derivatives in creating peptides with specific post-translational modifications for studying cellular signaling pathways.

In another area of research, the incorporation of the structurally similar non-canonical amino acid, α-aminoisobutyric acid (Aib), has been shown to enhance the antimicrobial activity of peptides. For instance, the introduction of Aib residues into the frog skin-derived peptide esculentin-1a(1-21)NH2 promoted a more stable α-helical conformation and increased its potency against Gram-positive bacteria without increasing toxicity to human cells. nih.gov These findings highlight the potential of using non-canonical amino acids like Alb, introduced via their Fmoc-protected counterparts, to design novel antimicrobial peptides with improved therapeutic profiles.

| Property | Value | Reference |

|---|---|---|

| Synonyms | Fmoc-L-α-aminobutyric acid, Fmoc-Abu-OH, N-α-Fmoc-L-α-aminobutyric acid | sigmaaldrich.com |

| Molecular Formula | C19H19NO4 | sigmaaldrich.com |

| Molecular Weight | 325.36 g/mol | sigmaaldrich.com |

| Appearance | White to off-white powder | sigmaaldrich.com |

| Melting Point | 161-163 °C | sigmaaldrich.com |

| Purity (HPLC) | ≥98.0% | sigmaaldrich.com |

| Storage | 2-8 °C | sigmaaldrich.com |

Historical Development and Evolution of Fmoc Chemistry in Academic Research

The foundation of modern peptide synthesis was laid by R. Bruce Merrifield in the 1960s with the development of solid-phase peptide synthesis (SPPS), a discovery for which he was awarded the Nobel Prize in Chemistry in 1984. chemimpex.com The initial SPPS strategies predominantly utilized the Boc protecting group. nih.gov

A significant evolution in this field came in the 1970s when Louis A. Carpino and Grace Y. Han introduced the Fmoc protecting group. peptide.com This new protecting group offered a milder and more orthogonal approach compared to the Boc group. The key feature of Fmoc is its lability to mild bases, such as piperidine, while being stable to the acidic conditions used to remove side-chain protecting groups. peptide.comnih.gov

In the late 1970s, Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge adapted the Fmoc group for solid-phase applications, leading to the development of the now widely used Fmoc/tBu (tert-butyl) strategy. chemimpex.com This approach quickly gained popularity in academic and industrial laboratories for several reasons:

The milder deprotection conditions avoided the need for specialized and hazardous equipment required for handling strong acids like HF used in Boc chemistry. nih.gov

The compatibility of Fmoc chemistry with a broader range of peptide modifications opened up new avenues for research, particularly in the synthesis of complex, biologically relevant peptides. researchgate.net

The release of the fluorenyl group during deprotection has a strong UV absorbance, which could be used to monitor the progress of the synthesis in real-time. nih.gov

By the early 1990s, Fmoc chemistry had become the method of choice for the majority of peptide synthesis laboratories. nih.gov Continuous improvements in Fmoc-amino acid quality, coupling reagents, and solid supports have further solidified its position as the dominant strategy for the chemical synthesis of peptides in advanced research. nih.gov

Structure

2D Structure

3D Structure

Properties

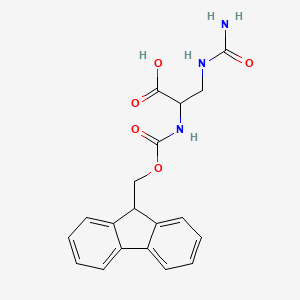

Molecular Formula |

C19H19N3O5 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25) |

InChI Key |

XSICSLZBMDMQRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies Involving Fmoc Alb Oh

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc-Alb-OH as a Building Block

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. nih.govresearchgate.net In this process, a peptide chain is assembled sequentially while anchored to an insoluble polymer support, or resin. altabioscience.com The use of this compound as a building block follows the general cycle of SPPS, which involves repeated steps of Nα-amino group deprotection and coupling of the next protected amino acid. nih.gov The incorporation of this compound, a sterically hindered amino acid, requires special consideration to ensure efficient and complete reactions. chempep.com

Fmoc/tBu Orthogonal Protecting Group Strategy in SPPS

The most widely adopted strategy in modern SPPS is the Fmoc/tBu orthogonal system. peptide.comiris-biotech.decsic.es This strategy relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group and acid-labile groups for the permanent protection of reactive amino acid side chains. altabioscience.compeptide.com The term "orthogonal" signifies that the two classes of protecting groups can be removed under distinct chemical conditions without affecting the other. biosynth.comiris-biotech.de This allows for the selective deprotection of the Nα-amino group at each step of chain elongation while the side-chain protecting groups remain intact until the final cleavage step. peptide.com

The Fmoc/tBu strategy is favored for its milder conditions compared to the older Boc/Bzl strategy, which requires repeated use of acid for Nα-deprotection and harsh, hazardous acids like hydrogen fluoride (B91410) (HF) for final cleavage. altabioscience.comcsic.es The Fmoc approach is also highly compatible with automation due to the strong UV absorbance of the cleaved Fmoc byproduct, which allows for real-time monitoring of the deprotection step. researchgate.netnih.gov

The removal of the Fmoc group is a critical step in the SPPS cycle and proceeds via a base-catalyzed β-elimination mechanism. chempep.comscielo.org.mxnih.gov The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. scielo.org.mxspringernature.com

This deprotonation is the rate-limiting step. The resulting carbanion is stabilized by the aromatic system of the fluorene group. This intermediate is unstable and rapidly undergoes β-elimination, releasing the free Nα-amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). chempep.comscielo.org.mx

Secondary amines, such as piperidine (B6355638), are typically used for this deprotection step. nih.govspringernature.com Piperidine serves a dual purpose: it acts as the base to initiate the elimination and also as a nucleophilic scavenger for the liberated dibenzofulvene. chempep.comscielo.org.mx It traps the electrophilic DBF to form a stable and soluble dibenzofulvene-piperidine adduct, preventing DBF from undergoing deleterious side reactions, such as polymerization or alkylation of the newly deprotected Nα-amine. scielo.org.mxspringernature.com The reaction is typically carried out using a 20-30% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.comacs.org

In the Fmoc/tBu strategy, the "permanent" protecting groups used for reactive amino acid side chains must be stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but easily removable at the end of the synthesis. altabioscience.com This is typically achieved with strong acids, most commonly trifluoroacetic acid (TFA), during the final step where the peptide is cleaved from the resin support. iris-biotech.decsic.es

The choice of protecting group is specific to the functional group on the amino acid side chain. The tert-butyl (tBu) group is a common choice for protecting hydroxyl groups (Serine, Threonine, Tyrosine) and carboxyl groups (Aspartic acid, Glutamic acid). iris-biotech.depeptide.com Other acid-labile groups based on trityl (Trt) or Boc are used for other functionalities. peptide.comresearchgate.net

The following table summarizes common side-chain protecting groups used in Fmoc/tBu SPPS.

| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | TFA csic.es |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) | TFA iris-biotech.de |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl) | TFA peptide.comresearchgate.net |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) | TFA iris-biotech.de |

| Histidine (His) | Imidazole | Trt (Trityl), Boc (tert-butyloxycarbonyl) | TFA peptide.com |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) | TFA researchgate.net |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) | TFA iris-biotech.depeptide.com |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) | TFA iris-biotech.depeptide.com |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) | TFA sigmaaldrich.com |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (tert-butyl) | TFA researchgate.net |

This table is based on information from multiple sources. iris-biotech.decsic.espeptide.comresearchgate.netsigmaaldrich.com

Advanced Coupling Reagents and Strategies for this compound Incorporation

The formation of the amide bond (coupling) between the carboxyl group of an incoming amino acid and the Nα-amine of the resin-bound peptide chain is the core reaction of peptide synthesis. peptide.com The carboxyl group must first be activated to form a reactive intermediate that is susceptible to nucleophilic attack by the amine. peptide.com The incorporation of sterically hindered residues like this compound presents a challenge, often resulting in slow or incomplete coupling reactions. chempep.com Therefore, highly efficient coupling reagents and optimized strategies are required.

In recent years, phosphonium (B103445) and aminium/uronium salt-based reagents have become the most popular choices for SPPS due to their high reactivity and ability to minimize side reactions. chempep.combachem.com These include reagents like BOP, PyBOP, HBTU, HATU, and COMU. bachem.com These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester or acylphosphonium species in situ. chempep.combachem.com For particularly difficult couplings, such as those involving N-alkylated or α,α-disubstituted amino acids like Alb, more potent reagents like HATU or COMU are often preferred over standard reagents like HBTU. chempep.combachem.com

| Reagent Class | Example Reagent(s) | Description |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Classic activators, often used with additives like Oxyma Pure or HOBt to increase efficiency and suppress racemization. acs.orgbachem.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient coupling reagents that form activated esters. chempep.combachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Extremely popular and effective reagents. HATU and COMU are particularly potent and suitable for hindered couplings. bachem.comacs.org |

This table is based on information from multiple sources. chempep.comacs.orgbachem.comacs.org

To ensure high yields and purity, especially when incorporating challenging residues like this compound, several reaction parameters can be optimized.

Reagent Concentration: Using a higher concentration of both the activated amino acid and the coupling reagents can drive the reaction towards completion. numberanalytics.comnih.gov Typically, a 2- to 5-fold molar excess of the Fmoc-amino acid and coupling reagents over the resin-bound amine is used. nih.gov

Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF and N-methylpyrrolidone (NMP) are standard because they effectively solvate the reactants and the growing peptide chain, which can help overcome aggregation. numberanalytics.compeptide.com

Double Coupling: For known difficult sequences or when incorporating a hindered residue like this compound, a "double coupling" strategy is often employed. This involves repeating the coupling step with a fresh portion of activated amino acid to ensure that all available amino groups have reacted before proceeding to the next cycle.

Several side reactions can occur during SPPS, leading to impurities that can be difficult to remove from the final product. iris-biotech.degyrosproteintechnologies.com Careful selection of reagents and conditions is necessary to minimize these issues.

Racemization: Racemization, or epimerization, is the loss of chiral integrity at the α-carbon of the amino acid being coupled. bachem.com While urethane-protected amino acids like Fmoc derivatives are generally resistant to racemization, it can be induced by excessive pre-activation times or the use of strong bases. chempep.combachem.com The risk is higher for certain amino acids like Cysteine and Histidine. chempep.com Using coupling additives like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimides, or employing aminium/uronium reagents, helps to suppress racemization by forming activated esters that are less prone to forming the oxazolone (B7731731) intermediate responsible for racemization. nih.govbachem.com

Diketopiperazine (DKP) Formation: This intramolecular cyclization reaction occurs after the deprotection of the second amino acid on the resin. The free N-terminal amine can attack the ester linkage of the C-terminal residue, cleaving the dipeptide from the resin as a cyclic DKP. iris-biotech.de This is particularly prevalent when Proline is in the first or second position. peptide.com Using dipeptide building blocks or employing resins like 2-chlorotrityl chloride resin, which provides steric hindrance around the linkage, can mitigate this side reaction. peptide.comiris-biotech.de

Aspartimide Formation: Peptides containing Aspartic acid are prone to forming a five-membered succinimide (B58015) ring, known as an aspartimide. nih.goviris-biotech.de This is catalyzed by both base (during Fmoc deprotection) and acid (during final cleavage). nih.goviris-biotech.de The aspartimide can then reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, or react with piperidine to form piperidide adducts. nih.govpeptide.com Using bulkier side-chain protecting groups for Asp or adding HOBt or another acidic additive to the piperidine deprotection solution can reduce the rate of this side reaction. peptide.comresearchgate.net

Role of Solid Supports (Resins) in this compound Based Synthesis

The solid support is a critical component in SPPS, acting as an anchor for the peptide chain and facilitating the purification process by simple filtration and washing. merckmillipore.com

Key criteria for resin selection include:

Chemical Stability: The resin must be inert to the repeated cycles of Fmoc deprotection (mild base) and coupling reactions. peptide.com

Mechanical Stability: The resin beads should be robust enough to withstand the physical stress of agitation and washing during the synthesis cycles.

Swelling Properties: The resin must swell adequately in the solvents used for SPPS (e.g., DMF, NMP, DCM) to allow for efficient diffusion of reagents to the reactive sites within the polymer matrix.

Loading Capacity: This refers to the amount of the first amino acid that can be attached to the resin, typically expressed in mmol/g. The choice of loading capacity depends on the length of the target peptide; lower loading is generally preferred for longer or more complex sequences to minimize aggregation. americanpeptidesociety.org

Given the ureido group in the side chain of albizziine, which could be susceptible to modification under harsh acidic conditions, hyper-acid-sensitive resins are a preferred choice.

| Resin Type | Linker Type | Key Advantage for this compound Synthesis | Typical Cleavage Condition |

| 2-Chlorotrityl chloride (2-CTC) Resin | 2-Chlorotrityl | Extremely mild cleavage conditions preserve sensitive side chains. peptide.comchempep.com Prevents diketopiperazine formation. peptide.com | 1-5% TFA in DCM; Acetic Acid/TFE/DCM merckmillipore.com |

| Wang Resin | p-Alkoxybenzyl alcohol | Standard choice for peptide acids. | 95% TFA |

| Rink Amide Resin | Knorr/Rink linker | Standard choice for peptide amides. | 95% TFA |

For the synthesis of a peptide acid containing albizziine, 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. chempep.com Its high acid lability allows the peptide to be cleaved under very mild conditions (e.g., with a solution of acetic acid/trifluoroethanol/DCM or dilute TFA), which would leave the ureido side chain of albizziine intact. merckmillipore.comksyun.com This minimizes the risk of side reactions that could occur with the stronger acid concentrations required for other resins like Wang resin. ksyun.com

Resin loading, or the attachment of the first Fmoc-protected amino acid to the solid support, is a critical step that determines the maximum possible yield of the synthesis. For this compound, the loading procedure depends on the chosen resin.

Loading on 2-Chlorotrityl Chloride Resin: This is the most favorable method for sensitive amino acids as it does not require pre-activation of the carboxylic acid, thereby preventing racemization. researchgate.net The procedure generally involves:

Swelling the 2-CTC resin in an anhydrous solvent like dichloromethane (B109758) (DCM).

Dissolving this compound in DCM with a hindered base, typically N,N-diisopropylethylamine (DIPEA).

Adding the this compound/DIPEA solution to the swollen resin and agitating the mixture.

After the reaction is complete, any remaining active chloride sites on the resin are "capped" by adding a small amount of methanol (B129727) to prevent them from reacting in subsequent steps. ksyun.com

A representative protocol for loading this compound onto 2-CTC resin is as follows:

| Step | Reagents & Conditions | Purpose |

| 1. Swelling | 2-Chlorotrityl chloride resin, DCM, 30-60 min | To allow reagent access to the resin core. |

| 2. Coupling | This compound (1.0-1.5 eq.), DIPEA (1.5-2.0 eq.), DCM, 1-4 h | Covalent attachment of the first amino acid. |

| 3. Capping | Methanol, 15-30 min | To deactivate unreacted sites on the resin. |

| 4. Washing | DCM, DMF | To remove excess reagents and byproducts. |

Loading on Wang or Rink Amide Resins: Loading onto these resins typically requires activation of the carboxylic acid of this compound. This can be achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.com However, these conditions can increase the risk of racemization for the C-terminal amino acid. peptide.com

Automation and Parallel Synthesis Techniques for this compound Containing Peptides

The principles of Fmoc-SPPS are well-suited for automation, which has enabled the high-throughput synthesis of peptides. jacsdirectory.comnih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and capping in a programmable and reproducible manner. americanpeptidesociety.org

When incorporating a non-standard amino acid like this compound into an automated synthesis protocol, several considerations may be necessary:

Coupling Time: Due to the unique structure of its side chain, a longer coupling time or a "double coupling" protocol (repeating the coupling step) may be programmed to ensure the reaction goes to completion.

Reagent Concentration: A higher concentration of the this compound solution and coupling reagents might be used.

Heating: Some modern automated synthesizers use microwave or induction heating to accelerate coupling reactions, which can be particularly useful for sterically hindered or otherwise "difficult" amino acids. americanpeptidesociety.org The stability of the ureido side chain under these conditions would need to be considered.

Parallel synthesizers allow for the simultaneous production of many different peptide sequences, which is highly valuable for structure-activity relationship studies and peptide library screening. nih.gov this compound can be readily incorporated into such workflows, with its solution being dispensed into the appropriate reaction vessels at the desired step in the sequence.

Solution-Phase Peptide Synthesis (LPPS) Approaches with this compound

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) offers advantages for large-scale production, as it avoids the use of expensive resins and can be more easily scaled up. libretexts.org However, traditional LPPS requires tedious purification after each step.

Specialized Liquid-Phase Fmoc-Based Methodologies (e.g., Molecular Hiving™ Technology)

Modern innovations have sought to combine the benefits of both solid-phase and solution-phase synthesis. One such approach is Molecular Hiving™ technology . peptide.comjitsubo.com This technique utilizes a hydrophobic tag that is attached to the C-terminus of the peptide, similar to how a resin acts as an anchor in SPPS. rsc.org The synthesis is performed in solution, allowing for rapid reaction kinetics and easy monitoring. americanpeptidesociety.org After each step, the tagged peptide is selectively precipitated or extracted from the reaction mixture by changing the solvent polarity, leaving impurities and excess reagents behind in the solution phase. peptide.com

The use of this compound in a Molecular Hiving™ workflow is theoretically straightforward, as the technology employs standard Fmoc-protected amino acids. americanpeptidesociety.org The key considerations would be:

The solubility of the growing peptide chain with the hydrophobic tag and the incorporated albizziine residue in the chosen organic solvents.

The stability of the unprotected ureido side chain of albizziine throughout the synthesis and purification cycles.

This method is presented as a "greener" alternative to traditional SPPS, as it can significantly reduce solvent consumption. bachem.com

Advanced Synthetic Protocols and Innovations

The synthesis of peptides containing non-standard amino acids or "difficult sequences" often requires advanced protocols to overcome challenges like aggregation and incomplete reactions. americanpeptidesociety.org While specific advanced protocols for this compound are not widely documented, strategies used for other challenging residues can be applied.

These can include:

Use of Pseudoprolines: Dipeptides containing a serine or threonine residue can be converted into a pseudoproline dipeptide. These structures temporarily disrupt the formation of secondary structures like β-sheets that lead to aggregation during synthesis. This strategy would be applicable to sequences containing Ser or Thr residues adjacent to the Alb residue.

Chaotropic Agents: The addition of certain salts (e.g., LiCl) can help to disrupt aggregation and improve reaction efficiency.

Optimized Coupling Reagents: The use of highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can improve the incorporation of challenging amino acids. acs.org

The incorporation of this compound, with its unique ureido functionality, expands the chemical diversity accessible to synthetic peptides. The choice of synthetic methodology—be it advanced SPPS, automated high-throughput synthesis, or innovative solution-phase techniques—will depend on the specific peptide sequence, the desired scale of production, and the chemical properties of the final product.

Microwave-Assisted Peptide Synthesis for this compound Derivatives

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a transformative technology, significantly accelerating the synthesis of peptides while often improving the purity of the final product. nih.govgoogle.com The application of microwave energy to both the coupling and deprotection steps of the Fmoc/tBu strategy can dramatically reduce reaction times, with coupling reactions often completing in as little as five minutes and Fmoc removal in three minutes. nih.govspringernature.com

This acceleration is particularly beneficial for the synthesis of "difficult" sequences, such as those prone to aggregation, and for the incorporation of sterically hindered or unusual amino acids. luxembourg-bio.com While specific research detailing the microwave-assisted synthesis of peptides containing this compound is not extensively documented, the general principles of microwave-assisted SPPS are directly applicable. The localized and efficient heating provided by microwaves can enhance the kinetics of the coupling of this compound to the growing peptide chain, potentially overcoming any steric hindrance and improving coupling efficiency. luxembourg-bio.com

The following table illustrates a representative comparison of conventional versus microwave-assisted SPPS for a generic peptide, highlighting the potential time savings and purity improvements that could be expected when synthesizing an this compound containing peptide.

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Coupling Time per Residue | 30 - 60 minutes | 5 - 10 minutes |

| Deprotection Time | 15 - 30 minutes | 3 - 5 minutes |

| Total Synthesis Time (10-mer peptide) | ~10 - 15 hours | ~1.5 - 2.5 hours |

| Crude Purity | Often lower for difficult sequences | Generally higher, with fewer deletion products |

This table presents typical values for SPPS and is intended to be illustrative of the potential advantages of microwave assistance.

Fragment-Based Synthesis and Ligation Strategies

For the synthesis of longer and more complex peptides, a stepwise SPPS approach can become inefficient, leading to the accumulation of deletion sequences and purification challenges. Fragment-based synthesis, where smaller, protected peptide fragments are synthesized and then joined together, offers a powerful alternative. nih.govchempep.com This strategy is particularly relevant for incorporating specialized amino acids like albizziine into larger constructs.

Chemo-Enzymatic Peptide Synthesis (CEPS) is a prominent fragment ligation strategy that combines the specificity of enzymes with the versatility of chemical synthesis. nih.govqyaobio.cominternationalscholarsjournals.comnih.gov In a typical CEPS approach, peptide fragments can be generated via SPPS, one of which might contain this compound. These fragments are then ligated using enzymes such as proteases under conditions that favor synthesis over hydrolysis. nih.govinternationalscholarsjournals.com The high stereoselectivity of enzymes ensures that the integrity of chiral centers, including that of the albizziine residue, is maintained, eliminating the risk of racemization that can occur with purely chemical ligation methods. nih.gov

The general workflow for a chemo-enzymatic synthesis of an this compound containing peptide would involve:

Solid-phase synthesis of a peptide fragment containing the this compound residue.

Synthesis of one or more additional peptide fragments.

Purification of the protected fragments.

Enzymatic ligation of the fragments in an aqueous or mixed aqueous-organic solvent system.

Purification of the final, full-length peptide.

The following table provides a conceptual overview of fragments that could be used in a chemo-enzymatic approach to synthesize a larger peptide containing albizziine.

| Fragment | Sequence | Synthesis Method | Ligation Site |

| Fragment 1 | Ac-Gly-Phe-Leu-Fmoc-Alb-OH | SPPS | C-terminus |

| Fragment 2 | H-Ser-Tyr-Lys-NH2 | SPPS | N-terminus |

This table is a hypothetical representation of a fragment-based approach.

"Safety Catch" Methodologies in Functionalized Peptide Synthesis

"Safety catch" linkers provide an additional layer of strategic control in SPPS, particularly for the synthesis of functionalized peptides such as C-terminal modified peptides or cyclic peptides. nih.govnih.govresearchgate.netmdpi.commdpi.com A safety-catch linker is stable to the conditions used for the removal of the temporary Nα-protecting group (e.g., piperidine for Fmoc) but can be "activated" by a specific chemical transformation to become labile for cleavage under conditions that were previously benign. nih.govnih.gov

This orthogonality allows for the on-resin modification of the peptide chain after its assembly is complete. For the synthesis of peptides containing this compound, a safety-catch strategy could be employed to, for example, cyclize the peptide on the solid support or to introduce a C-terminal modification after the full-length peptide has been assembled.

A common type of safety-catch linker is based on a sulfonyl moiety. The linker is initially in a reduced, sulfide (B99878) or sulfoxide (B87167) state, which is stable to both acidic and basic conditions used in Fmoc-SPPS. After peptide synthesis is complete, the sulfide/sulfoxide is oxidized to a sulfone. This oxidation renders the linker susceptible to cleavage by nucleophiles. nih.govmdpi.com

The general steps for using a safety-catch linker in the synthesis of an this compound containing peptide are:

Attachment of the first amino acid to the safety-catch resin.

Stepwise SPPS to assemble the peptide chain, including the incorporation of this compound.

On-resin modification of the peptide, if desired.

Activation of the safety-catch linker (e.g., by oxidation).

Cleavage of the modified peptide from the resin.

The table below outlines the stability and lability of a representative sulfonamide-based safety-catch linker.

| Linker State | Reagent/Condition | Stability/Lability |

| Unactivated (Sulfonamide) | 20% Piperidine/DMF | Stable |

| Trifluoroacetic Acid (TFA) | Stable | |

| Activated (N-alkylated Sulfonamide) | Trifluoroacetic Acid (TFA) | Labile |

This table illustrates the principle of a safety-catch linker and does not represent data for a specific synthesis involving this compound.

Advanced Applications in Peptide Chemistry

Design and Synthesis of Peptides Incorporating Fmoc-Alb-OH

The unique structural features of Albizziin, particularly its urea-containing side chain, make this compound a powerful tool for modulating peptide structure and function.

Integration of Non-Canonical Amino Acids for Peptide Structural Modulation

The incorporation of non-canonical amino acids like Albizziin into a peptide sequence can profoundly influence its conformational properties. researchgate.net The urea (B33335) moiety in the side chain of Albizziin can act as both a hydrogen bond donor and acceptor, introducing additional constraints that can stabilize specific secondary structures such as β-turns or helical folds. alfa-chemistry.com This is in contrast to canonical amino acids, whose side chains have more limited hydrogen bonding capabilities. alfa-chemistry.com The ability to introduce such structural constraints is crucial for designing peptides with enhanced biological activity and stability. nih.gov

The synthesis of peptides containing Albizziin is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govnih.govresearchgate.net The Fmoc protecting group is removed using a mild base, typically piperidine (B6355638) in DMF, and the subsequent coupling of the next Fmoc-protected amino acid is carried out using standard coupling reagents. youtube.comyoutube.com The mild conditions of Fmoc chemistry are fully compatible with the Albizziin side chain, which does not require additional protection during synthesis. nih.gov

Table 1: Comparison of Coupling Reagents for this compound Incorporation This table presents illustrative data on the efficiency of different coupling reagents for incorporating this compound into a model peptide sequence. Actual efficiencies may vary depending on the specific sequence and reaction conditions.

| Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Notes |

|---|---|---|---|

| HBTU/HOBt | 60 | >99 | Standard and highly effective method. |

| HATU/HOAt | 45 | >99 | Often used for difficult couplings, may offer faster kinetics. |

| DIC/Oxyma | 90 | ~98 | Carbodiimide-based, can be a cost-effective alternative. |

Generation of Peptide Libraries and Combinatorial Chemistry

The generation of peptide libraries is a powerful strategy for the discovery of new bioactive molecules. mit.edunih.gov The inclusion of non-canonical amino acids like Albizziin in these libraries significantly expands the chemical space that can be explored, increasing the probability of identifying ligands with high affinity and specificity for a given biological target. mit.edunih.gov this compound is well-suited for use in combinatorial synthesis due to its compatibility with the automated and repetitive nature of library generation. researchgate.netnih.gov

The "split-and-mix" synthesis method is a common approach for creating one-bead-one-compound (OBOC) libraries. nih.gov In this method, the solid-phase resin is divided into portions, each of which is coupled with a different amino acid. The portions are then mixed, and the process is repeated for the subsequent amino acid additions. This results in a library where each bead contains a unique peptide sequence. The compatibility of this compound with standard Fmoc-SPPS makes it an ideal candidate for inclusion in such libraries. nih.gov

Synthesis of Post-Translationally Modified Peptides Utilizing this compound Analogs

While this compound itself is not a direct precursor for common post-translational modifications (PTMs), its core structure can be conceptually modified to create analogs for synthesizing peptides with specific PTMs. The principles of incorporating modified amino acids using Fmoc chemistry are well-established. nih.gov

Strategies for Phosphorylation and Glycosylation

The synthesis of phosphopeptides and glycopeptides is typically achieved by incorporating pre-formed Fmoc-protected phosphoamino acids or glycoamino acids into the peptide chain during SPPS. researchgate.netnih.govbeilstein-journals.orgnih.gov For instance, Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are commonly used for synthesizing phosphoserine and phosphothreonine-containing peptides. researchgate.net Similarly, Fmoc-protected glycosylated asparagine, serine, or threonine residues are used for the synthesis of glycopeptides. nih.govbeilstein-journals.orgarkat-usa.orgresearchgate.net

While there are no widely reported this compound analogs specifically designed for phosphorylation or glycosylation, the general strategies employed for other amino acids could be adapted. For example, a hypothetical this compound analog where the urea nitrogen is modified with a phosphate (B84403) or a sugar moiety could be synthesized and used in SPPS. The stability of such a linkage to the conditions of SPPS would need to be carefully evaluated.

Lipidation Strategies

Peptide lipidation is a strategy used to enhance the therapeutic properties of peptides by improving their membrane association and pharmacokinetic profiles. nih.gov Lipidation can be achieved by incorporating lipidated amino acids during SPPS or by modifying the peptide after synthesis. nih.gov

In the context of this compound, a potential strategy for lipidation would be to attach a fatty acid to the side-chain urea. This could be accomplished by synthesizing a modified this compound analog where one of the urea nitrogens is acylated with a lipid chain. This building block could then be incorporated into a peptide sequence using standard Fmoc-SPPS protocols. Alternatively, a peptide containing Albizziin could be selectively modified at the urea side chain post-synthesis, although this would require an orthogonal protection strategy for the urea moiety.

Development of Peptidomimetics and Foldamers Incorporating this compound

The unique structural properties of Albizziin also make it an attractive component for the design of peptidomimetics and foldamers.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolysis. nih.govnih.govmdpi.com The incorporation of Albizziin can introduce non-natural structural elements that are resistant to enzymatic degradation. The urea functionality in the side chain of Albizziin can also be used as a scaffold to create more complex peptidomimetic structures. nih.gov

Foldamers are oligomers that adopt well-defined, predictable secondary structures. nih.govnih.govresearchgate.netrsc.org The ability of the Albizziin side chain to form intramolecular hydrogen bonds can be exploited to direct the folding of a peptide chain into a specific conformation. By strategically placing Albizziin residues within a sequence, it may be possible to design novel foldamers with unique three-dimensional structures and functions. While specific foldamers based on Albizziin are not widely reported, the principles of foldamer design using hydrogen bond-directing groups are well-established. nih.govresearchgate.net

C-terminal Functionalization and Modification Strategies

The C-terminus of a peptide is a critical site for modification, as it can significantly influence the peptide's biological activity, stability, and pharmacokinetic properties. nih.gov A wide array of strategies has been developed for the C-terminal functionalization of peptides, many of which are compatible with Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org These strategies enable the synthesis of peptides with C-terminal amides, esters, alcohols, and other functionalities, which can be crucial for therapeutic applications or for use as chemical probes. rsc.org

One common approach to achieve C-terminal modification is through the choice of a suitable solid-phase resin and linker. researchgate.net For instance, the use of a Rink amide linker allows for the direct synthesis of C-terminal peptide amides upon cleavage from the resin. nih.gov Alternatively, linkers such as the 2-chlorotrityl chloride resin can be employed to generate protected peptide acids, which can then be further modified in solution after cleavage. nih.gov

Post-synthesis modification on the solid support offers a versatile route to a library of C-terminally modified peptides from a single precursor. nih.gov After the completion of the peptide chain synthesis, the C-terminal anchor can be selectively cleaved or modified. For example, a universal solid-phase strategy has been reported that involves the modification of a C-terminal serine to a cyclic urethane. This activates the backbone for nucleophilic displacement by various nucleophiles to generate a range of C-terminal functionalities, including acids, esters, and amides. rsc.org

The table below outlines several common C-terminal modifications and the synthetic strategies employed to achieve them.

| C-terminal Modification | Synthetic Strategy | Key Reagents/Linkers | Reference |

| Peptide Amide | Direct cleavage from an amide-generating resin | Rink Amide resin, PAL resin | nih.gov |

| Peptide Carboxylic Acid | Cleavage from a hyper-acid sensitive resin | 2-Chlorotrityl chloride resin, Wang resin | nih.gov |

| Peptide Ester | Nucleophilic cleavage from an ester-linked resin | HMBA linker with various alcohols | researchgate.net |

| Peptide Alcohol | Reduction of a C-terminal ester or acid | NaBH4, LiAlH4 (typically post-cleavage) | nih.gov |

| Peptide Thioester | Use of a specialized linker or on-resin conversion | Safety-catch linkers, Backbone amide linkers | nih.gov |

Contributions to Biomaterials Science

Self-Assembly Mechanisms of Fmoc-Modified Amino Acid Derivatives

The self-assembly of Fmoc-modified amino acids, including Fmoc-Alb-OH, is a complex process driven by a combination of non-covalent interactions. These interactions lead to the spontaneous organization of individual molecules into well-defined, higher-order structures. The process is highly influenced by both the intrinsic properties of the molecules and the external environment.

Influence of Aromaticity and Hydrophobicity on Self-Assembly

The self-assembly of Fmoc-amino acid derivatives is primarily governed by the interplay between the aromatic Fmoc group and the amino acid side chain. nih.govnih.gov The large, planar, and aromatic nature of the Fmoc group facilitates π-π stacking interactions, which are a major driving force for the initial aggregation of the molecules. nih.gov These interactions involve the overlapping of the electron-rich aromatic rings, leading to the formation of a stable, organized core.

Concurrently, the hydrophobic nature of both the Fmoc group and the aliphatic side chain of the amino acid, in this case, the ethyl group of α-aminobutyric acid, contributes significantly to the self-assembly process in aqueous environments. nih.govbeilstein-journals.org This "hydrophobic effect" drives the molecules to aggregate in a way that minimizes the contact between their nonpolar parts and the surrounding water molecules. The balance between the aromatic stacking of the Fmoc groups and the hydrophobic interactions of the aliphatic side chains plays a crucial role in determining the final morphology of the self-assembled structures. researchgate.net

Formation of Hierarchical Nanostructures (e.g., Fibrils, Spheres)

Under appropriate conditions, the self-assembly of Fmoc-modified amino acids can lead to the formation of a variety of hierarchical nanostructures. These structures can range from one-dimensional fibrils and nanotubes to two-dimensional nanosheets and even three-dimensional spherical aggregates. researchgate.netnih.govmdpi.com For instance, research on similar Fmoc-amino acids has shown that Fmoc-Alanine can form structures that appear as extended fibrils originating from a central spherical core. nih.govaalto.fi In contrast, Fmoc-Phenylalanine tends to form a mix of straight and twisted fibrils and nanotapes. nih.govaalto.fi

| Fmoc-Amino Acid Derivative | Observed Nanostructures | Reference |

| Fmoc-Alanine | Flower-like morphologies, Fibrils nucleating from spherical cores | researchgate.netnih.govaalto.fi |

| Fmoc-Leucine | Flower-like and tube-like structures | researchgate.net |

| Fmoc-Isoleucine | Fibers and tube-like structures | researchgate.net |

| Fmoc-Valine | Flower-like and fiber-like assemblies | researchgate.net |

| Fmoc-Phenylalanine | Fibrils, Nanotapes | nih.govaalto.fi |

| Fmoc-Arginine | Plate-like crystals | nih.govaalto.fi |

Solvent-Controlled Morphological Transitions

The choice of solvent is a critical parameter that can be used to control the self-assembly process and the resulting morphology of the nanostructures. rsc.orgresearchgate.net The polarity of the solvent, its ability to form hydrogen bonds, and its interaction with different parts of the Fmoc-amino acid molecule can all influence the aggregation pathway. rsc.org

For example, studies on Fmoc-protected aliphatic amino acids have demonstrated that varying the solvent composition, such as the ratio of an organic solvent like tetrahydrofuran (B95107) (THF) to water, can induce significant morphological transitions. researchgate.net In some cases, a change in the solvent environment can lead to a shift from fibrillar structures to more crystalline or amorphous aggregates. This control over morphology is crucial for tailoring the properties of the resulting biomaterials for specific applications. The solubility of Fmoc-protected amino acids in various solvents is a key factor in these transitions. researchgate.net

Fabrication of Functional Biomaterials Using this compound Scaffolds

The ability of this compound to self-assemble into nanofibrous networks makes it a valuable building block for the fabrication of functional biomaterials, particularly hydrogels. These hydrogels can serve as scaffolds that mimic the native extracellular matrix (ECM), providing a suitable environment for cells to grow and interact in three dimensions. sigmaaldrich.com

Hydrogel Formation and Structural Properties

This compound, like many other Fmoc-amino acids, can form hydrogels at low concentrations. rsc.orgresearchgate.net The process of hydrogelation is typically triggered by a change in environmental conditions, such as pH or temperature, which induces the self-assembly of the molecules into an entangled network of nanofibers. rsc.org This network is capable of entrapping a large amount of water, resulting in a gel-like material.

The structural and mechanical properties of these hydrogels, such as their stiffness and porosity, are critical for their application as biomaterials. These properties are directly related to the density and architecture of the nanofiber network, which in turn are influenced by the concentration of the Fmoc-amino acid and the conditions of gelation. The rheological properties of these hydrogels can be characterized to understand their viscoelastic behavior. researchgate.net

| Property | Description | Significance in Biomaterials |

| Porosity | The presence of interconnected pores within the hydrogel network. | Allows for the diffusion of nutrients, oxygen, and waste products, which is essential for cell viability. springernature.com |

| Stiffness (Elastic Modulus) | The resistance of the hydrogel to deformation under an applied force. | Can be tuned to mimic the stiffness of different native tissues, influencing cell behavior such as differentiation and proliferation. nih.gov |

| Biocompatibility | The ability of the hydrogel to support cell survival and function without eliciting an adverse immune response. | A fundamental requirement for any material intended for use in the body or in cell culture. nih.govbeilstein-journals.org |

Development of Bio-Inspired Scaffolds for 3D Cell Culture

The nanofibrous architecture of this compound hydrogels closely resembles the structure of the natural ECM, making them excellent candidates for use as scaffolds in 3D cell culture. sigmaaldrich.comnih.gov Traditional two-dimensional cell culture on flat surfaces does not accurately represent the complex in vivo environment of cells. sigmaaldrich.com In contrast, 3D scaffolds provide a more physiologically relevant setting, allowing for cell-cell and cell-matrix interactions that are crucial for normal cell function. mdpi.comnih.gov

These bio-inspired scaffolds can be used to study a wide range of biological processes, including cell proliferation, migration, and differentiation. nih.gov The ability to encapsulate cells within the hydrogel matrix during its formation allows for the creation of uniform cell-laden constructs. Furthermore, the properties of the hydrogel can be tailored to meet the specific requirements of different cell types and research applications. The development of such advanced 3D culture systems is a significant step towards creating more accurate in vitro models for drug screening and tissue engineering. mdpi.com

Unraveling the Role of this compound in Biomaterials: Awaiting Clarification

Efforts to generate a detailed scientific article on the chemical compound this compound and its contributions to biomaterials science, specifically focusing on the control of rheological and structural characteristics, have been impeded by a critical ambiguity surrounding the identity of "Alb" in the compound's name. Extensive searches of scientific literature and chemical databases have not yielded specific information for a compound designated as this compound.

The abbreviation "Alb" is not a standard one- or three-letter code for a naturally occurring amino acid. While it was hypothesized that "Alb" might refer to a non-standard amino acid such as aminobutyric acid, further searches for "Fmoc-aminobutyric acid" also failed to produce targeted research on its use in controlling the rheological and structural properties of hydrogels as specified in the article outline.

The broader search for Fmoc-protected amino acids confirms their significance as low molecular weight hydrogelators. The self-assembly of these molecules, driven by π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid residues, leads to the formation of nanofibrous networks that entrap water, forming hydrogels. The rheological (flow and deformation) and structural properties of these hydrogels can be finely tuned by several factors, including:

The nature of the amino acid side chain: The hydrophobicity, charge, and size of the amino acid side chain play a crucial role in the self-assembly process and the resulting gel properties.

pH and ionic strength: Changes in pH and the presence of ions can alter the charge on the molecules, affecting their solubility and intermolecular interactions, thus influencing gelation and mechanical strength.

Co-assembly: The combination of two or more different Fmoc-amino acids can lead to hydrogels with unique properties that are distinct from the individual components.

However, without a precise identification of the "Alb" component in this compound, it is impossible to provide the specific, detailed, and data-driven content requested. The scientific accuracy of the article is paramount, and any attempt to generalize from the broader class of Fmoc-amino acids would not adhere to the strict focus on the specified compound.

Therefore, the generation of the requested article is pending clarification on the exact chemical structure of this compound. Once the identity of "Alb" is confirmed, a targeted literature search can be conducted to gather the necessary research findings and data to fulfill the detailed outline provided.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Monitoring Synthesis and Self-Assembly

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including Fmoc-L-alanine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular architecture, confirming the presence and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy allows for the identification of different types of protons within the Fmoc-L-alanine molecule based on their chemical environment, which dictates their resonance frequency (chemical shift, δ) and splitting patterns (multiplicity). The spectrum of Fmoc-L-alanine typically exhibits characteristic signals arising from:

Fmoc Group: The aromatic protons of the fluorene (B118485) moiety resonate in the downfield region, generally between 7.3 and 7.9 ppm. The methylene (B1212753) (-CH₂-) protons adjacent to the oxygen atom of the carbamate (B1207046) linkage appear around 4.3-4.4 ppm, while the methine (-CH-) proton attached to the fluorene ring is found near 4.2-4.3 ppm.

Alanine (B10760859) Moiety: The α-proton of the alanine residue, attached to the chiral center, typically resonates around 4.0-4.3 ppm. The methyl (-CH₃) group of alanine is observed as a distinct signal in the upfield region, usually around 1.3 ppm.

Research has provided specific ¹H NMR data for Fmoc-L-alanine in DMSO-d₆, confirming these assignments. For instance, signals for the aromatic protons of the Fmoc group are observed in the range of 7.3-7.9 ppm, the methylene protons at approximately 4.317 ppm, the alanine α-proton at around 4.071 ppm, and the alanine methyl protons at approximately 1.312 ppm chemicalbook.comchemicalbook.com.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon backbone of Fmoc-L-alanine. Key signals include:

Carbonyl Carbons: The carboxylic acid carbonyl carbon of alanine typically appears around 173 ppm, while the carbonyl carbon of the Fmoc carbamate group is observed near 155 ppm.

Fmoc Group Carbons: The aromatic carbons of the fluorene system resonate in the range of 120-145 ppm, with quaternary carbons often appearing in the more downfield region. The methylene (-CH₂-) carbon of the Fmoc group appears around 69 ppm, and the methine (-CH-) carbon around 77 ppm.

Alanine Carbons: The α-carbon of alanine is typically found around 50 ppm, and the methyl carbon around 18 ppm.

Specific ¹³C NMR data in DMSO-d₆ for Fmoc-L-alanine confirms these assignments, with signals for the carboxylic acid carbonyl around 173 ppm, the Fmoc methylene carbon at approximately 69 ppm, the Fmoc methine carbon at approximately 77 ppm, the alanine α-carbon at around 50 ppm, and the alanine methyl carbon at approximately 18 ppm chemicalbook.com.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for Fmoc-L-alanine (in DMSO-d₆)

| Proton/Carbon Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Fmoc Aromatic Protons | 7.3–7.9 | 120–145 |

| Fmoc Methylene (-CH₂-) | 4.3–4.4 | ~69 |

| Fmoc Methine (-CH-) | 4.2–4.3 | ~77 |

| Fmoc Carbamate Carbonyl | - | ~155 |

| Alanine α-Proton | 4.0–4.3 | - |

| Alanine α-Carbon | - | ~50 |

| Alanine Methyl (-CH₃) | ~1.3 | ~18 |

| Alanine Carboxylic Carbonyl | - | ~173 |

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are indispensable for evaluating the purity and confirming the identity of Fmoc-L-alanine. These techniques separate the target compound from potential impurities, allowing for their quantification and identification.

High-Performance Liquid Chromatography (HPLC) Applications in Fmoc Chemistry

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the primary analytical tool for assessing the chemical and enantiomeric purity of Fmoc-protected amino acids. The high purity of Fmoc-amino acids, often specified as ≥99.0% by HPLC, is critical for successful peptide synthesis phenomenex.comsigmaaldrich.comnih.govvwr.comchemimpex.com.

Methodology: RP-HPLC methods for Fmoc-L-alanine typically employ C18 stationary phases. The mobile phase usually consists of a gradient elution system using acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and separation altabioscience.comrsc.orgrsc.orgbeilstein-journals.org. Detection is commonly performed using UV absorbance, with wavelengths around 214 nm (sensitive to peptide bonds) or 254 nm (sensitive to the Fmoc chromophore) being utilized altabioscience.combenchchem.com.

Purity Assessment: HPLC effectively separates Fmoc-L-alanine from process-related impurities, such as unreacted starting materials, side-reaction products (e.g., Fmoc-β-Ala-OH), or degradation products. For chiral purity, specialized chiral HPLC columns, often based on polysaccharide derivatives, are used to separate the L-enantiomer from any D-enantiomer contamination, with enantiomeric excess (ee) typically required to be ≥99.8% phenomenex.comsigmaaldrich.comsigmaaldrich.com.

Research Findings: Manufacturers commonly specify Fmoc-L-alanine purity as ≥98.0% or ≥99.0% by HPLC vwr.comchemimpex.comchemimpex.comchemimpex.comtcichemicals.com. HPLC analysis is also routinely used to monitor the purity of peptides synthesized using Fmoc-L-alanine, ensuring the quality of the final product altabioscience.comperlan.com.pl.

Table 2: Typical HPLC Conditions for Fmoc-L-alanine Purity Analysis

| Parameter | Typical Specification/Condition | Notes |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) | Chiral stationary phases for enantiomeric purity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | |

| Gradient | Linear gradient from 5% B to 95% B over 20-30 minutes | Optimized for separation of Fmoc-L-alanine from impurities. |

| Flow Rate | 0.8 - 1.0 mL/min | |

| Detection | UV detector at 214 nm or 254 nm | |

| Purity Specification | ≥98.0% (Chemical Purity) | Enantiomeric purity often specified as ≥99.0% or ≥99.8% ee. |

| Run Time | Approx. 20-30 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful combination of chromatographic separation and mass spectrometric detection, providing both purity assessment and definitive identification of Fmoc-L-alanine and its potential impurities.

Methodology: LC-MS typically employs RP-HPLC for separation, using similar columns and mobile phases as described for HPLC. The eluent from the liquid chromatograph is then introduced into a mass spectrometer, commonly using Electrospray Ionization (ESI) as the interface. ESI is well-suited for polar and thermally labile compounds like Fmoc-L-alanine, typically producing protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions, allowing for the confirmation of the molecular weight.

Identity and Impurity Profiling: The molecular weight of Fmoc-L-alanine (C₁₈H₁₇NO₄) is approximately 311.3 g/mol chemimpex.comchemimpex.comchemimpex.comnih.govthermofisher.comsigmaaldrich.comsigmaaldrich.com. LC-MS can confirm this by detecting ions corresponding to [M+H]⁺ at m/z 312.12 or [M-H]⁻ at m/z 310.11. Advanced LC-MS/MS techniques can further fragment these ions to provide structural information, aiding in the identification of unknown impurities by their characteristic masses and fragmentation patterns researchgate.netnih.gov. This is particularly valuable for identifying process-related impurities or degradation products that might not be easily resolved or detected by UV alone.

Research Findings: LC-MS is routinely used in peptide synthesis workflows for quality control, confirming the mass of synthesized peptides and identifying impurities altabioscience.comperlan.com.plnih.gov. It is a critical tool for comprehensive analysis, ensuring that the Fmoc-L-alanine used as a starting material meets stringent purity requirements.

Table 3: Typical LC-MS Parameters for Fmoc-L-alanine Analysis

| Parameter | Typical Specification/Condition | Notes |

| LC System | Agilent 1200/1290 Series HPLC, Waters Acquity UPLC | Coupled with a mass spectrometer. |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.02% Formic Acid + 0.04% TFA | |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.04% Formic Acid + 0.02% TFA | |

| Gradient | As per HPLC methods, adjusted for MS compatibility | |

| Flow Rate | 0.4 - 0.8 mL/min | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | |

| Expected m/z | [M+H]⁺: 312.12; [M-H]⁻: 310.11 | For the neutral molecule C₁₈H₁₇NO₄. |

| Detection Wavelength | UV detector (190–300 nm) often coupled with MS |

Compound Name Table:

| Common Name | Chemical Name | CAS Number |

| Fmoc-Alb-OH | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | 35661-39-3 |

| Fmoc-L-alanine | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | 35661-39-3 |

| Fmoc-Ala-OH | N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine | 35661-39-3 |

Future Research Directions and Innovations

Expanding the Scope of Non-Canonical Amino Acid Incorporation into Complex Biomacromolecules

The integration of non-canonical amino acids (ncAAs) like Alb into peptides and proteins is a rapidly advancing field that promises to generate biomacromolecules with novel functions and enhanced properties. nih.govwm.edu Future research will focus on leveraging Fmoc-Alb-OH and other ncAAs to create biopolymers with tailored characteristics.

One key area of exploration is the development of more efficient and versatile methods for incorporating multiple ncAAs into a single polypeptide chain. Current solid-phase peptide synthesis (SPPS) techniques, which heavily rely on Fmoc-protected amino acids, are well-suited for this purpose. nih.govnih.gov However, challenges remain in the synthesis of very long or complex sequences. researchgate.net Innovations in linker and resin technology, as well as the optimization of coupling and deprotection steps, will be crucial for overcoming these hurdles.

Furthermore, the incorporation of this compound can be used to probe and modulate protein structure and function. The ethyl side chain of aminobutyric acid, while seemingly simple, can introduce subtle changes in the local environment of a protein, affecting its folding, stability, and enzymatic activity. Future studies will likely involve the systematic substitution of canonical amino acids with Alb to map out structure-function relationships in greater detail.

The table below summarizes potential applications of incorporating non-canonical amino acids.

| Application Area | Research Focus | Potential Impact |

| Therapeutics | Development of peptide drugs with improved stability and bioavailability. | Creation of more effective and longer-lasting medications. |

| Biocatalysis | Engineering enzymes with enhanced catalytic activity or novel functionalities. | Greener and more efficient industrial chemical processes. |

| Biomaterials | Designing proteins that self-assemble into novel materials with unique properties. | Advancements in tissue engineering, drug delivery, and nanotechnology. |

Development of Novel Fmoc-Based Synthetic Methodologies for Challenging Targets

The synthesis of complex peptides, such as those containing multiple disulfide bonds, hydrophobic sequences, or post-translational modifications, presents a significant challenge for chemists. researchgate.net Future research will focus on the development of novel Fmoc-based synthetic methodologies to address these difficulties, with this compound serving as a valuable tool in this endeavor.

One promising approach is the use of microwave-assisted SPPS, which has been shown to accelerate coupling and deprotection reactions, leading to higher purities and yields. researchgate.net Further optimization of microwave protocols for peptides containing this compound and other ncAAs will be a key area of investigation.

Another area of innovation is the development of new orthogonal protecting group strategies. acs.org This will allow for the selective modification of specific amino acid side chains within a peptide, enabling the synthesis of highly complex and functionalized molecules. The compatibility of the Fmoc group with a wide range of other protecting groups makes it an ideal platform for the development of such strategies.

The following table outlines some emerging Fmoc-based synthetic methodologies.

| Methodology | Description | Advantage |

| Microwave-Assisted SPPS | Utilizes microwave energy to accelerate chemical reactions. | Faster synthesis times and improved purity of final product. |

| Orthogonal Protecting Groups | Employs multiple protecting groups that can be removed under different conditions. | Allows for the selective modification of specific amino acid residues. |

| Flow Chemistry | Performs chemical reactions in a continuous flowing stream. | Enables better control over reaction parameters and facilitates scalability. |

Advanced Functionalization Strategies for Enhanced Peptide Performance

The biological activity and therapeutic potential of peptides can be significantly enhanced through chemical modification. nih.gov Future research will explore advanced functionalization strategies for peptides containing this compound, with the aim of improving their stability, targeting, and efficacy.

One key area of focus will be the development of methods for site-specific "late-stage" functionalization, where modifications are introduced after the peptide has been synthesized. nih.gov This approach allows for greater flexibility in the design of peptide conjugates and can be used to attach a wide variety of molecules, including drugs, imaging agents, and targeting ligands.

Another important research direction is the exploration of novel bioconjugation techniques. These methods, which involve the use of enzymes or other biological molecules to catalyze the formation of covalent bonds, offer a high degree of specificity and can be performed under mild conditions. The incorporation of this compound can provide a unique handle for such bioconjugation reactions.

The table below highlights some advanced functionalization strategies.

| Strategy | Description | Benefit |

| Late-Stage Functionalization | Chemical modification of a fully assembled peptide. | High degree of flexibility in the design of peptide conjugates. |

| Bioconjugation | Use of biological molecules to catalyze bond formation. | High specificity and mild reaction conditions. |

| Peptide Stapling | Introduction of a synthetic brace to lock the peptide in a specific conformation. | Increased stability and improved binding affinity. |

Rational Design Principles for Self-Assembling Fmoc-Derived Biomaterials

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of novel biomaterials. researchgate.net Fmoc-protected amino acids, including this compound, have been shown to self-assemble into a variety of structures, such as nanofibers, nanotubes, and hydrogels. researchgate.netbeilstein-journals.org Future research will focus on elucidating the fundamental principles that govern this self-assembly process, enabling the rational design of biomaterials with specific properties and functions.

A key aspect of this research will be the use of computational modeling and simulation to predict the self-assembly behavior of different Fmoc-amino acid derivatives. researchgate.net This will allow for the in-silico design of building blocks that assemble into desired nanostructures.

Furthermore, researchers will investigate the influence of external stimuli, such as pH, temperature, and ionic strength, on the self-assembly process. researchgate.net This will lead to the development of "smart" biomaterials that can respond to changes in their environment.

The following table outlines key design principles for self-assembling Fmoc-derived biomaterials.

| Design Principle | Description | Outcome |

| Molecular Recognition | The specific interactions between Fmoc-amino acid molecules. | Control over the morphology of the resulting nanostructure. |

| Hierarchical Assembly | The organization of smaller self-assembled structures into larger, more complex architectures. | Creation of materials with multiple levels of organization. |

| Stimuli-Responsiveness | The ability of the material to change its properties in response to external cues. | Development of "smart" materials for a variety of applications. |

Integration of this compound into Multifunctional Chemical Tools for Interdisciplinary Research

The unique properties of this compound make it an ideal building block for the creation of multifunctional chemical tools for use in a wide range of scientific disciplines. Future research will focus on integrating this compound into probes, sensors, and delivery systems to address fundamental questions in biology and medicine.

One exciting application is the development of chemical probes to study complex biological processes. By incorporating this compound into a peptide sequence and attaching a fluorescent dye or other reporter molecule, researchers can create tools to visualize and track the localization and activity of specific proteins or enzymes within living cells.

Another promising area is the design of novel drug delivery systems. The self-assembly properties of this compound can be harnessed to create nanocarriers that can encapsulate and protect therapeutic agents, releasing them in a controlled manner at the target site. beilstein-journals.org

The table below provides examples of multifunctional chemical tools incorporating this compound.

| Chemical Tool | Application | Research Area |

| Fluorescent Probes | Visualization of biological molecules and processes. | Cell Biology, Biochemistry |

| Biosensors | Detection of specific analytes or changes in the cellular environment. | Diagnostics, Environmental Monitoring |

| Drug Delivery Vehicles | Targeted and controlled release of therapeutic agents. | Pharmacology, Medicine |

Q & A

Basic: What are the critical steps in synthesizing Fmoc-Alb-OH with high purity?

Answer:

- Synthesis Protocol : Use Fmoc-protection chemistry under inert conditions to minimize oxidation. Ensure precise stoichiometry of reagents (e.g., Fmoc-Cl, Alb-OH) and monitor reaction progress via TLC or HPLC .

- Purification : Employ recrystallization or column chromatography with solvents like ethyl acetate/hexane. Validate purity (>98%) using HPLC and confirm structural integrity via H/C NMR .

- Characterization : Include melting point, optical rotation, and mass spectrometry (MS) to verify molecular weight and absence of side products .

Basic: How can solubility issues of this compound in common solvents be addressed during peptide synthesis?

Answer:

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) with additives like 1% acetic acid to enhance solubility .

- Temperature Adjustment : Warm solvents to 40–50°C to improve dissolution, but avoid temperatures that may induce racemization .

- Co-Solvent Systems : Combine DMF with dichloromethane (DCM) or THF for balanced solubility and coupling efficiency .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (254 nm) to quantify purity. Compare retention times against certified standards .

- Mass Spectrometry : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight and detect impurities .

- NMR Spectroscopy : Analyze H and C spectra for characteristic Fmoc and Alb signals (e.g., Fmoc aromatic protons at 7.2–7.8 ppm) .

Advanced: How to optimize coupling efficiency when incorporating this compound into peptide chains?

Answer:

- Activation Reagents : Use HATU or HBTU with DIEA for efficient activation of the carboxyl group, especially given Alb’s steric hindrance .

- Extended Reaction Times : Increase coupling durations (2–4 hours) and monitor via Kaiser test or HPLC to ensure complete reaction .

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation to accelerate coupling while maintaining stereochemical integrity .

Advanced: What are common side reactions observed during this compound deprotection and how to mitigate them?

Answer:

- Beta-Elimination : Minimize by using 20% piperidine in DMF for ≤10 minutes and avoiding prolonged base exposure .

- Racemization : Prevent with low-temperature deprotection (0–4°C) and additives like HOBt .

- Byproduct Formation : Monitor via LC-MS and employ scavengers (e.g., thiols) to trap reactive intermediates .

Advanced: How to ensure reproducibility in this compound-based peptide synthesis protocols?

Answer:

- Standardized Protocols : Document reaction conditions (temperature, solvent ratios, reagent batches) meticulously .

- Quality Control : Pre-test reagents (e.g., this compound purity ≥98%) and use calibrated instruments for volume dispensing .

- Interlab Validation : Share detailed synthetic steps (e.g., via Supplementary Information) for peer validation .

Advanced: What strategies resolve contradictions between theoretical and observed molecular weights in this compound derivatives?

Answer:

- High-Resolution MS : Identify adducts (e.g., sodium/potassium) or isotopic patterns to explain mass discrepancies .

- Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., truncated peptides or oxidized species) .

- Theoretical Modeling : Compare experimental data with computational predictions (e.g., isotope distribution simulations) .

Advanced: How does the steric hindrance of Alb influence coupling kinetics in solid-phase peptide synthesis?

Answer:

- Kinetic Studies : Perform time-resolved HPLC analysis to quantify coupling rates compared to non-hindered residues .

- Reagent Optimization : Use bulky activating agents (e.g., PyAOP) to enhance nucleophilic attack efficiency .

- Temperature Effects : Elevate reaction temperature (e.g., 50°C) to overcome steric barriers, but validate peptide stability .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:

- Storage Conditions : Desiccate at -20°C under argon to prevent hydrolysis and oxidation .